Flavaspidic acid-N-methylglucaminate
Description
Flavaspidic acids are phloroglucinol derivatives predominantly isolated from Dryopteris species, such as Dryopteris crassirhizoma and Dryopteris fragrans. These compounds are traditionally used in Asian medicine for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Key derivatives include flavaspidic acids AP, AB, PB, and BB, which differ in their substituents (e.g., acetyl or butyryl groups) at specific positions (C3, C3′, C5, or C5′).
This article focuses on structurally related flavaspidic acid derivatives (AP, AB, PB, BB) due to the absence of data on the specified compound.
Properties
CAS No. |
992-18-7 |
|---|---|
Molecular Formula |
C31H47NO14 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C24H30O8.C7H17NO6/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h27-31H,6-10H2,1-5H3;3-14H,2H2,1H3/t;3-,4-,5+,6-,7?/m.1/s1 |
InChI Key |
HFBQSVVURWRQMG-VBCATWOOSA-N |
Isomeric SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flavaspidic acid-N-methylglucaminate typically involves the esterification of flavaspidic acid with N-methylglucamine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Flavaspidic acid-N-methylglucaminate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Scientific Research Applications
Flavaspidic acid-N-methylglucaminate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its antibacterial properties and its ability to inhibit biofilm formation.
Medicine: Potential use as an antibacterial agent, particularly against drug-resistant strains of bacteria.
Industry: Utilized in the formulation of antibacterial coatings and materials.
Mechanism of Action
The mechanism of action of flavaspidic acid-N-methylglucaminate involves the inhibition of bacterial protein synthesis. It binds to specific proteins involved in the synthesis of tRNA, thereby disrupting the bacterial protein synthesis pathway. This leads to the inhibition of bacterial growth and biofilm formation .
Comparison with Similar Compounds
Structural-Activity Relationships (SAR)
- Acetylation : Acetyl groups at C3/C3′ (flavaspidic acid AP) enhance XO inhibition but reduce antibacterial breadth .
- Lipophilicity : Butyryl or larger substituents (e.g., in AB/PB) decrease solubility but improve membrane penetration .
- Unmodified cores : Flavaspidic acid BB’s unacetylated structure broadens its antibacterial spectrum but diminishes enzyme inhibition .
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